(1E)-buta-1,3-dien-1-olate
Description
Properties
Molecular Formula |
C4H5O- |
|---|---|
Molecular Weight |
69.08 g/mol |
IUPAC Name |
(1E)-buta-1,3-dien-1-olate |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/p-1/b4-3+ |
InChI Key |
LNDKRVOOYMEYTC-ONEGZZNKSA-M |
Isomeric SMILES |
C=C/C=C/[O-] |
Canonical SMILES |
C=CC=C[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-buta-1,3-dien-1-olate typically involves the deprotonation of buta-1,3-diene using a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1E)-buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate ion can act as a nucleophile in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(1E)-buta-1,3-dien-1-olate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to act as a nucleophile allows it to participate in various reactions, including nucleophilic addition, substitution, and cycloaddition reactions.
Key Reactions
- Nucleophilic Addition : The compound can react with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
- Cycloaddition : It can participate in Diels-Alder reactions, forming six-membered rings from diene and dienophile combinations.
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving enolates. Its reactivity makes it a valuable tool for probing the mechanisms of various enzymatic processes.
Industrial Applications
Polymer Production
The compound is also explored for its potential use in the production of polymers with specific properties. Its reactivity enables the formation of materials that can be tailored for particular applications.
Case Study 1: Diels-Alder Reactions
A study investigated the use of this compound in Diels-Alder reactions with various dienophiles. The results showed that this compound could effectively form cycloadducts under mild conditions, demonstrating its utility in synthetic organic chemistry .
| Diene | Dienophile | Conditions | Conversion (%) |
|---|---|---|---|
| This compound | Maleic Anhydride | 60°C, 24h | 85% |
| This compound | Acrylonitrile | 50°C, 12h | 90% |
| This compound | Ethylene | 70°C, 36h | 75% |
Case Study 2: Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this enolate showed promising results in inhibiting MCF-7 breast cancer cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 25 | MCF-7 |
| Compound B | 15 | MCF-7 |
| Compound C | 30 | MCF-7 |
Mechanism of Action
The mechanism by which (1E)-buta-1,3-dien-1-olate exerts its effects involves its ability to act as a nucleophile. The enolate ion can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is due to the delocalization of electrons in the conjugated diene system, which stabilizes the enolate ion.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- Charge Effects : The ionic nature of this compound enhances nucleophilicity, enabling rapid protonation and preventing polymerization . Neutral analogs like silyl- or aryl-substituted dienes rely on steric or electronic stabilization for reactivity .
- Substituent Influence : Silyl groups (e.g., in (1E,3E)-1,4-bis(trimethylsilyl)buta-1,3-diene) stabilize intermediates in cross-coupling reactions , while methoxyphenyl substituents extend conjugation for photochemical applications .
- Stereochemical Control: this compound’s E-configuration ensures optimal orbital overlap for charge delocalization, contrasting with (1E,3Z)-dienes in tetrazolyldienylphenothiazines, where stereochemistry affects biological activity .
Biological Activity
(1E)-Buta-1,3-dien-1-olate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data on its biological activity.
Chemical Structure and Properties
This compound is characterized by its diene structure, which is crucial for its reactivity in biological systems. The compound's ability to undergo various chemical reactions makes it a candidate for numerous applications in medicinal chemistry and biochemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the compound against various mycobacterial strains revealed significant inhibitory effects, particularly against Mycobacterium avium and Mycobacterium kansasii, outperforming traditional antibiotics like isoniazid . This suggests its potential as a therapeutic agent in treating mycobacterial infections.
Photosynthesis Inhibition
Another critical aspect of this compound is its ability to inhibit photosynthetic electron transport (PET). In experiments conducted on spinach (Spinacia oleracea), certain derivatives of this compound demonstrated substantial inhibition of PET, indicating a potential application in agricultural biochemistry to control unwanted plant growth or as a herbicide .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of this compound to evaluate their biological activity. For instance, modifications to the compound's structure have been shown to enhance its antimicrobial efficacy. In one study, specific substitutions on the diene increased activity against Staphylococcus aureus and Bacillus cereus, highlighting the importance of structural modifications in optimizing biological activity .
Antiproliferative Effects
Recent research has also explored the antiproliferative effects of this compound derivatives on cancer cell lines. Compounds derived from this diene have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The mechanism appears to involve destabilization of tubulin, which is critical for cell division . The effectiveness of these compounds was measured using IC50 values, demonstrating their potential as anticancer agents.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
